(S)-5-bromo-7-chloro-2-(1-cyclopropylethyl)isoindolin-1-one
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Overview
Description
(S)-5-bromo-7-chloro-2-(1-cyclopropylethyl)isoindolin-1-one is a synthetic compound belonging to the isoindolinone class. Isoindolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-bromo-7-chloro-2-(1-cyclopropylethyl)isoindolin-1-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of halogenating agents such as bromine and chlorine, and the reactions are carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions
(S)-5-bromo-7-chloro-2-(1-cyclopropylethyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoindolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-bromo-7-chloro-2-(1-cyclopropylethyl)isoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(1-cyclopropylethyl)-5-(4-methyl-2-((6-(2-oxopyrrolidin-1-yl)pyridin-2-yl)amino)thiazol-5-yl)-7-(methylsulfonyl)isoindolin-1-one
- (S)-2-(1-cyclopropylethyl)-5-(4-methyl-2-((6-(2-oxopyrrolidin-1-yl)pyridin-2-yl)amino)thiazol-5-yl)-7-(methylsulfonyl)isoindolin-1-one
Uniqueness
(S)-5-bromo-7-chloro-2-(1-cyclopropylethyl)isoindolin-1-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13BrClNO |
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Molecular Weight |
314.60 g/mol |
IUPAC Name |
5-bromo-7-chloro-2-[(1S)-1-cyclopropylethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C13H13BrClNO/c1-7(8-2-3-8)16-6-9-4-10(14)5-11(15)12(9)13(16)17/h4-5,7-8H,2-3,6H2,1H3/t7-/m0/s1 |
InChI Key |
ASIQKTWJWGLNOF-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1CC1)N2CC3=C(C2=O)C(=CC(=C3)Br)Cl |
Canonical SMILES |
CC(C1CC1)N2CC3=C(C2=O)C(=CC(=C3)Br)Cl |
Origin of Product |
United States |
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